molecular formula C14H8F4O2 B6369696 2-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid CAS No. 1261896-08-5

2-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid

Cat. No.: B6369696
CAS No.: 1261896-08-5
M. Wt: 284.20 g/mol
InChI Key: WTQWCNLBPVYSHG-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid is a chemical compound with the molecular formula C14H8F4O2 and a molecular weight of 284.21 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a fluoro and trifluoromethyl group on the phenyl ring. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid typically involves the reaction of 4-fluoro-3-trifluoromethylbenzene with a suitable benzoic acid derivative under specific conditions. One common method includes the use of Friedel-Crafts acylation, where the benzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluoro and trifluoromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity and ability to penetrate biological membranes. This allows it to interact with enzymes, receptors, or other biomolecules, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid is unique due to the combination of both fluoro and trifluoromethyl groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

2-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-12-6-5-8(7-11(12)14(16,17)18)9-3-1-2-4-10(9)13(19)20/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQWCNLBPVYSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683387
Record name 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-08-5
Record name 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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